molecular formula C17H26O7 B14459275 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde CAS No. 73033-12-2

3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde

Cat. No.: B14459275
CAS No.: 73033-12-2
M. Wt: 342.4 g/mol
InChI Key: CUZYKXBKCDJUNR-UHFFFAOYSA-N
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Description

3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H26O7 It is a derivative of benzaldehyde, featuring multiple ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of 3,4-dihydroxybenzaldehyde with 2-(2-methoxyethoxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve steps such as protection of hydroxyl groups, etherification, and deprotection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzoic acid.

    Reduction: 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis(2-methoxyethoxy)benzaldehyde
  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
  • 3,4-Bis(2-(2-methoxyethoxy)ethoxy)benzyl alcohol

Uniqueness

3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde is unique due to its multiple ethoxy groups, which impart distinct chemical properties and reactivity

Properties

CAS No.

73033-12-2

Molecular Formula

C17H26O7

Molecular Weight

342.4 g/mol

IUPAC Name

3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde

InChI

InChI=1S/C17H26O7/c1-19-5-7-21-9-11-23-16-4-3-15(14-18)13-17(16)24-12-10-22-8-6-20-2/h3-4,13-14H,5-12H2,1-2H3

InChI Key

CUZYKXBKCDJUNR-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOC

Origin of Product

United States

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